molecular formula C34H66N12O10S2 B12106470 2-Amino-5-[[1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[(4-amino-4-carboxybutanoyl)amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

2-Amino-5-[[1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[(4-amino-4-carboxybutanoyl)amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B12106470
M. Wt: 867.1 g/mol
InChI Key: HCMZDPYSWPSKSP-UHFFFAOYSA-N
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Description

2-Amino-5-[[1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[(4-amino-4-carboxybutanoyl)amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a complex organic compound with multiple functional groups, including amino, carboxyl, and disulfide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of peptide bonds, disulfide bridges, and the introduction of amino and carboxyl groups. Typical reaction conditions may involve the use of protecting groups, coupling reagents like EDC or DCC, and specific solvents such as DMF or DMSO.

Industrial Production Methods

Industrial production of such complex compounds often requires advanced techniques like solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods ensure high purity and yield, essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The disulfide bonds in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction of disulfide bonds to thiols using reagents like DTT or TCEP.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of disulfide bonds may yield sulfoxides, while reduction will yield thiols.

Scientific Research Applications

Chemistry

This compound can be used as a building block for more complex molecules, including peptides and proteins.

Biology

In biological research, it may serve as a model compound for studying protein folding and disulfide bond formation.

Medicine

Industry

Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with molecular targets. For example, the amino and carboxyl groups may participate in hydrogen bonding, while the disulfide bonds could be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Glutathione: A tripeptide with similar disulfide and amino functionalities.

    Cysteine: An amino acid with a thiol group that can form disulfide bonds.

    Oxytocin: A peptide hormone with disulfide bridges.

Properties

Molecular Formula

C34H66N12O10S2

Molecular Weight

867.1 g/mol

IUPAC Name

2-amino-5-[[1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[(4-amino-4-carboxybutanoyl)amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C34H66N12O10S2/c35-11-1-3-13-39-15-5-17-41-29(49)19-43-31(51)25(45-27(47)9-7-23(37)33(53)54)21-57-58-22-26(46-28(48)10-8-24(38)34(55)56)32(52)44-20-30(50)42-18-6-16-40-14-4-2-12-36/h23-26,39-40H,1-22,35-38H2,(H,41,49)(H,42,50)(H,43,51)(H,44,52)(H,45,47)(H,46,48)(H,53,54)(H,55,56)

InChI Key

HCMZDPYSWPSKSP-UHFFFAOYSA-N

Canonical SMILES

C(CCNCCCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNCCCCN)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N)CN

Origin of Product

United States

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